2-(4-Aminophenyl)-6-methylbenzothiazole
Overview
Description
2-(4-Aminophenyl)-6-methylbenzothiazole is a heterocyclic aromatic compound known for its significant antitumor properties.
Mechanism of Action
Target of Action
The primary target of 2-(4-Aminophenyl)-6-methylbenzothiazole, also known as 4-(6-methyl-1,3-benzothiazol-2-yl)aniline, is the Aryl Hydrocarbon Receptor (AhR) . AhR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic hydrocarbons .
Mode of Action
This compound acts as a potent AhR agonist . Upon binding to AhR, it induces the expression of Cytochrome P450 1A1 (CYP1A1) . This interaction results in the generation of electrophilic reactive species, which form DNA adducts . Additionally, this compound has been found to have membrane perturbing and intracellular modes of action, suggesting it may interact with other cellular components .
Biochemical Pathways
The activation of AhR and the subsequent induction of CYP1A1 lead to the generation of reactive oxygen species . These reactive species can interact with DNA, leading to the formation of DNA adducts . This process can result in cell death by activating apoptotic pathways
Biochemical Analysis
Biochemical Properties
2-(4-Aminophenyl)-6-methylbenzothiazole plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, specifically cytochrome P450 1A1, which is involved in its biotransformation into active and inactive metabolites . The interaction with cytochrome P450 1A1 leads to the formation of metabolites that can either enhance or inhibit its biological activity. Additionally, this compound has been found to interact with aryl hydrocarbon receptors, influencing various signaling pathways .
Cellular Effects
This compound exhibits significant effects on various types of cells and cellular processes. It has been observed to possess potent antitumor properties, selectively targeting certain human cancer cell lines . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it induces the expression of cytochrome P450 1A1 in sensitive carcinoma cells, leading to cytocidal activity against specific cancer cell lines . Furthermore, this compound affects cellular metabolism by altering the levels of key metabolites involved in cell growth and proliferation .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to cytochrome P450 1A1, leading to its biotransformation into active metabolites that exert cytotoxic effects on cancer cells . Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in DNA synthesis and repair, further contributing to its antitumor properties . The compound also influences gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under various conditions, but its degradation products can influence its long-term effects on cellular function . Studies have shown that the cytotoxic effects of this compound persist for several hours after administration, with significant changes in cell viability and function observed over time . Additionally, the compound’s stability and degradation are influenced by factors such as pH, temperature, and the presence of other biomolecules .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits selective cytotoxicity against cancer cells with minimal adverse effects on normal tissues . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve significant antitumor activity without causing severe toxicity . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes phase I reactions, including oxidation and hydroxylation, leading to the formation of active and inactive metabolites . These metabolites can further undergo phase II reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion . The metabolic pathways of this compound are crucial for its biological activity and influence its pharmacokinetic properties .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound is actively transported across cell membranes by specific transporters, influencing its intracellular concentration and localization . Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability . The compound’s transport and distribution are critical for its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The subcellular localization of this compound is essential for its interactions with biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Aminophenyl)-6-methylbenzothiazole typically involves the condensation of 4-aminobenzoic acid with 2-aminothiophenol. This reaction is often carried out in the presence of polyphosphoric acid under microwave irradiation . Another method involves the use of melamine formaldehyde resin supported sulfuric acid under solvent-free conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Aminophenyl)-6-methylbenzothiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions typically target the nitro group, converting it to an amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
2-(4-Aminophenyl)-6-methylbenzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
2-(4-Aminophenyl)benzothiazole: Known for its potent antitumor activity.
2-(4-Aminophenyl)-5-fluorobenzothiazole: Exhibits enhanced stability and antitumor properties due to fluorine substitution.
2-(4-Aminophenyl)-6-hydroxybenzothiazole: A metabolite with reduced activity compared to the parent compound.
Uniqueness: 2-(4-Aminophenyl)-6-methylbenzothiazole stands out due to its specific substitution pattern, which enhances its antitumor activity and stability. The presence of the methyl group at the 6-position contributes to its unique pharmacological profile .
Properties
IUPAC Name |
4-(6-methyl-1,3-benzothiazol-2-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2S/c1-9-2-7-12-13(8-9)17-14(16-12)10-3-5-11(15)6-4-10/h2-8H,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTJYEIMLZALBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2S | |
Record name | 2-(4-AMINOPHENYL)-6-METHYLBENZOTHIAZOLE | |
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DSSTOX Substance ID |
DTXSID5024502 | |
Record name | Dehydrothio-4-toluidine | |
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Molecular Weight |
240.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-(4-aminophenyl)-6-methylbenzothiazole appears as light tan or light orange powder. Solutions have a violet-blue fluorescence. (NTP, 1992) | |
Record name | 2-(4-AMINOPHENYL)-6-METHYLBENZOTHIAZOLE | |
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Boiling Point |
813 °F at 760 mmHg (NTP, 1992) | |
Record name | 2-(4-AMINOPHENYL)-6-METHYLBENZOTHIAZOLE | |
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Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 68 °F (NTP, 1992) | |
Record name | SID26667283 | |
Source | Burnham Center for Chemical Genomics | |
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Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | 2-(4-AMINOPHENYL)-6-METHYLBENZOTHIAZOLE | |
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CAS No. |
92-36-4 | |
Record name | 2-(4-AMINOPHENYL)-6-METHYLBENZOTHIAZOLE | |
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Record name | 2-(4-Aminophenyl)-6-methylbenzothiazole | |
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Record name | Dehydrothio-4-toluidine | |
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Record name | 2-(4-Aminophenyl)-6-methylbenzothiazole | |
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Record name | 2-(4-Aminophenyl)-6-methylbenzothiazole | |
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Record name | Benzenamine, 4-(6-methyl-2-benzothiazolyl)- | |
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Record name | 4-(6-methylbenzothiazol-2-yl)aniline | |
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Record name | DEHYDROTHIO-P-TOLUIDINE | |
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Melting Point |
376 to 385 °F (NTP, 1992) | |
Record name | 2-(4-AMINOPHENYL)-6-METHYLBENZOTHIAZOLE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-(4-Aminophenyl)-6-methylbenzothiazole interact with its target, and what are the downstream effects?
A1: this compound exhibits affinity and specificity for amyloid plaques, a hallmark of Alzheimer's disease []. While the exact mechanism of interaction remains unelaborated in the provided research, this binding characteristic makes it a candidate for development as an imaging agent for amyloid plaques.
Q2: The research mentions using this compound as part of a larger complex. What is the purpose of this complexation?
A2: Researchers conjugated this compound to a tricarbonyl M(CO)3NNO] chelate (where M = Re, 99Tc, and 99mTc) []. This created a neutral complex designed for potential use in Single-Photon Emission Computed Tomography (SPECT), a nuclear imaging technique. The 99mTc isotope, in particular, is a commonly used radioisotope in SPECT imaging. By linking this compound to this chelate, the researchers aimed to create a radiolabeled compound capable of targeting and visualizing amyloid plaques in the brain.
Q3: What are the preliminary findings regarding the biodistribution of the this compound complex?
A3: Initial biodistribution studies of the 99mTc-labeled complex showed relatively low brain uptake, rapid clearance from both the brain and blood, and promising in vivo stability []. While the low brain uptake needs to be addressed in future research, the fast clearance and stability are encouraging properties for a potential imaging agent, minimizing background signal and potential for long-term accumulation.
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